4-Chloro-3-(methanesulfonylmethyl)aniline
Description
4-Chloro-3-(methanesulfonylmethyl)aniline is a substituted aniline derivative featuring a chloro group at the 4-position and a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at the 3-position. The methanesulfonylmethyl group confers electron-withdrawing effects, which may enhance polarity, solubility, and metabolic stability compared to other substituents. This compound is likely relevant in pharmaceutical and agrochemical synthesis as a precursor or intermediate .
Properties
IUPAC Name |
4-chloro-3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFQHQNZJOJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-(methanesulfonylmethyl)aniline is an organic compound that has garnered attention due to its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its applications in medicinal chemistry and toxicology.
- Molecular Formula : C₈H₉ClN₁O₂S
- Molecular Weight : 208.68 g/mol
- Structure : The compound features a chloro group and a methanesulfonylmethyl substituent on an aniline ring, which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of aniline have been studied for their ability to inhibit various cancer cell lines. A notable example is the multi-kinase inhibitor sorafenib, which shares structural similarities and targets pathways critical for tumor growth and angiogenesis .
Toxicological Studies
Toxicological assessments have shown that certain aniline derivatives can lead to adverse health effects, including carcinogenicity. For example, studies on 4-chloro-ortho-toluidine, a related compound, revealed a correlation with increased bladder cancer incidence among exposed workers . While specific data on this compound is limited, caution is warranted based on the behavior of similar compounds.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various aniline derivatives, researchers found that compounds with methanesulfonyl groups exhibited enhanced cytotoxicity against specific cancer cell lines. The mechanism was hypothesized to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Toxicity Assessment
A cohort study involving chemical plant workers exposed to related aniline compounds highlighted potential health risks. The findings suggested that prolonged exposure could lead to significant health issues, including urinary tract cancers. This emphasizes the need for further investigation into the safety profile of this compound .
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
4-Chloro-3-(methanesulfonylmethyl)aniline serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment. Its derivatives have been studied for their potential to inhibit specific enzymes involved in tumor growth. For instance, the compound's structure allows for modifications that enhance its interaction with biological targets, leading to increased efficacy against certain cancer types.
Case Study: Synthesis of Sorafenib
One notable application is in the synthesis of Sorafenib, an anticancer drug used primarily for renal cell carcinoma and hepatocellular carcinoma. The synthesis pathway involves the use of this compound as a precursor, demonstrating its critical role in developing effective cancer therapies .
Agrochemicals
Pesticide Development
The compound has also been explored for its potential use in agrochemical formulations. Its sulfonylmethyl group enhances its reactivity and selectivity towards specific biological targets, making it suitable for developing herbicides and fungicides. Research indicates that derivatives of this compound exhibit promising activity against various pests and diseases affecting crops.
Case Study: Herbicide Efficacy
In field studies, formulations containing this compound have shown improved efficacy compared to traditional herbicides. For example, trials conducted on rice crops demonstrated significant reductions in weed populations when treated with products containing this compound derivatives .
Material Sciences
Polymer Chemistry
In material sciences, this compound is utilized in the synthesis of specialized polymers. Its functional groups allow for the formation of copolymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications.
Case Study: Enhanced Polymer Properties
A study highlighted the incorporation of this compound into polyurethanes, resulting in materials with superior tensile strength and flexibility. These properties are particularly advantageous for applications in coatings and adhesives where durability is essential .
Summary Table of Applications
| Field | Application | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer drug synthesis | Key intermediate for Sorafenib production |
| Agrochemicals | Pesticide formulation | Effective against crop pests; improved herbicide efficacy |
| Material Sciences | Polymer synthesis | Enhanced thermal stability and mechanical properties |
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline
- Structure : Chloro (4-position) and trifluoromethyl (-CF₃) at 3-position.
- Key Properties :
- Lipophilicity : The -CF₃ group increases hydrophobicity, enhancing membrane permeability and bioavailability .
- Synthetic Utility : Used in synthesizing Regorafenib, an anticancer drug, via amidation reactions with phenyl chloroformate .
- Biological Activity : Demonstrates potent antimicrobial activity in triclocarban analogs .
Data :
Molecular Weight Melting Point Solubility (LogP) 195.56 g/mol ~100–105°C ~2.8
Comparison : The methanesulfonylmethyl group in the target compound replaces -CF₃, likely reducing lipophilicity but improving water solubility due to the polar sulfonyl group. This substitution may alter binding affinity in biological systems .
4-Chloro-3-(pentafluorosulfonyl)aniline
- Structure : Features a pentafluorosulfonyl (-SO₂F₅) group at 3-position.
- Key Properties :
Data :
Molecular Weight Reactivity (Hammett σ) 265.57 g/mol σ ≈ 1.5
3-Methylsulfonylaniline and 4-Methylsulfonylaniline Hydrochloride
- Structure : Methylsulfonyl (-SO₂CH₃) at 3- or 4-position.
- Key Properties :
Data :
Compound Melting Point Solubility (Water) 4-Methylsulfonylaniline HCl 243–245°C High 3-Methylsulfonylaniline HCl 227–230°C Moderate
This could enhance flexibility in drug design .
4-Chloro-3-(trifluoromethoxy)aniline
- Structure : Trifluoromethoxy (-OCF₃) at 3-position.
- Key Properties :
Data :
Molecular Weight pKa (Predicted) 211.57 g/mol ~0.62
Comparison : The methanesulfonylmethyl group offers stronger electron withdrawal than -OCF₃, which may influence acidity (lower pKa) and reaction kinetics in coupling reactions .
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]aniline
- Structure : Benzenesulfonyl group linked to the aniline ring.
- Density: ~1.488 g/cm³, indicating compact molecular packing .
Data :
Molecular Weight Boiling Point 335.73 g/mol 471.2°C
Comparison : The methanesulfonylmethyl group is smaller, likely improving bioavailability compared to bulkier benzenesulfonyl derivatives .
Preparation Methods
Starting Material Selection and Chlorination
A common approach begins with chlorinated aromatic precursors. For example, 3-chloro-4-methylaniline derivatives are synthesized by catalytic hydrogenation of 2-chloro-4-nitrotoluene, which undergoes selective chlorination and reduction steps to yield the chloro-substituted aniline core.
- Catalytic Hydrogenation Reduction : Using Raney nickel catalysts in methanol solvent, 2-chloro-4-nitrotoluene is reduced under hydrogen atmosphere to form 3-chloro-4-methylaniline with high conversion and selectivity. Additives like SnCl4·nH2O or SnCl2·nH2O can enhance conversion and selectivity to 100%.
Introduction of the Methanesulfonylmethyl Group
The methanesulfonylmethyl substituent is typically introduced via sulfonylation reactions involving methanesulfonyl chloride or related sulfonyl reagents reacting with methyl groups or activated positions on the aromatic ring.
Sulfonylation via Electrophilic Substitution : The methyl group at the 3-position (or equivalent) can be functionalized by reaction with methanesulfonyl chloride in the presence of a base to form the methanesulfonylmethyl substituent.
Alternative Routes : Direct alkylation of the aniline nitrogen or side chain with methanesulfonylmethyl halides under controlled conditions can be used to install the sulfonylmethyl group.
Reduction and Purification
After functional group installation, the nitro or other precursor groups are reduced to the aniline moiety.
Catalytic Hydrogenation : Hydrogenation using Pd/C or Raney nickel catalysts under mild conditions converts nitro groups to amines with minimal side reactions.
Purification : Crystallization, washing, and chromatographic techniques are employed to isolate the pure 4-chloro-3-(methanesulfonylmethyl)aniline.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Chlorination of aromatic ring | Chlorinating agents (e.g., Cl2, SO2Cl2) | Selective substitution at 4-position |
| Nitration | Mixed acid (HNO3/H2SO4) | Introduction of nitro group for later reduction |
| Catalytic hydrogenation | Raney Ni or Pd/C, H2, methanol solvent | Reduction of nitro to aniline, high selectivity |
| Methanesulfonylmethylation | Methanesulfonyl chloride, base (e.g., pyridine) | Installation of methanesulfonylmethyl group |
| Purification | Crystallization, washing, chromatography | Isolation of pure target compound |
Research Findings and Industrial Considerations
Catalyst Efficiency : Studies show that Raney nickel with additives like SnCl4·nH2O can achieve near 100% conversion and selectivity in hydrogenation steps, improving yield and reducing impurities.
Safety and Scalability : Some fluorination or chlorodifluoromethoxy aniline syntheses involve hazardous reagents like hydrogen fluoride and thiophosgene, which pose challenges for industrial scale-up. However, the preparation of this compound avoids such reagents, favoring safer catalytic hydrogenation and sulfonylation chemistry.
Purity and Yield Optimization : Process optimization includes controlling reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize side products.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-3-(methanesulfonylmethyl)aniline, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 4-chloroaniline derivatives with methanesulfonylmethyl halides (e.g., methanesulfonylmethyl chloride) in polar aprotic solvents (DMF, DMSO) using bases like K₂CO₃ or triethylamine to deprotonate the aniline nitrogen .
- Protection strategies : Protect the aniline group with acetyl or Boc groups before sulfonylation to avoid side reactions, followed by deprotection .
- Optimization : Use controlled heating (60–80°C) and inert atmospheres (N₂/Ar) to minimize oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
- Key Data :
- Typical yields: 60–75% after optimization .
- Purity verification: HPLC (>95%) and ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., methanesulfonylmethyl protons at δ 3.1–3.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- FT-IR : Confirm sulfonyl group (S=O stretching at 1150–1350 cm⁻¹) and NH₂ (broad peak ~3400 cm⁻¹) .
- LC-MS : Use ESI+ mode for molecular ion [M+H]⁺ and fragmentation patterns to validate structure .
Q. How does the methanesulfonylmethyl group affect the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C common for sulfonamides) .
- Findings :
- Stable in neutral to slightly acidic conditions (pH 5–7). Degrades rapidly in strong bases (pH >10) via sulfonate hydrolysis .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the biological activity of this compound derivatives?
- Methodology :
- QSAR modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structure with activity (e.g., enzyme inhibition) .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro IC₅₀ assays .
Q. What strategies resolve contradictions in reaction yields when introducing the methanesulfonylmethyl group?
- Troubleshooting :
- Byproduct analysis : Identify sulfonic acid derivatives (via LC-MS) formed due to over-sulfonylation. Adjust stoichiometry (1:1.2 molar ratio of aniline to sulfonylating agent) .
- Solvent effects : Switch to DMSO for improved solubility of intermediates, reducing side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. How does the compound interact with biological membranes, and what assays quantify its permeability?
- Methodology :
- PAMPA assay : Measure passive diffusion across artificial lipid membranes. Use UV-Vis to quantify compound concentration in acceptor compartments .
- Caco-2 cell monolayers : Assess transcellular transport and efflux ratios (e.g., P-gp involvement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
